molecular formula C8H4BrF2NS B2582904 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole CAS No. 1644664-05-0

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Cat. No.: B2582904
CAS No.: 1644664-05-0
M. Wt: 264.09
InChI Key: FQYOIJAUQOJMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile: 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is an organic compound with the molecular formula C 8 H 4 BrF 2 NS and a molecular weight of 264.10 g/mol . Its structure features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in drug discovery . The compound is characterized by a bromo substituent at the 6-position and a difluoromethyl group at the 2-position of the heterocyclic system. Research Applications & Value: As a benzothiazole derivative , this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The benzothiazole nucleus is a key structural component in the development of novel therapeutic agents, with documented activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific substitution pattern on this molecule makes it a particularly valuable intermediate for constructing more complex targets. The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are instrumental in creating diverse chemical libraries . Concurrently, the difluoromethyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in optimizing lead compounds . Recent research has demonstrated that structurally similar benzothiazole derivatives can act as potent antagonists of the Retinoid X Receptor alpha (RXRα) , a promising therapeutic target for anti-tumor drug design . These analogs have shown promising anti-proliferative effects against cancer cell lines, such as MDA-MB-231 breast cancer cells, and can induce cell cycle arrest . Usage Note: This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NS/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYOIJAUQOJMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation & Analytical Profiling: 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure elucidation of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This technical guide details the structural characterization and synthesis logic of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole , a privileged scaffold in modern medicinal chemistry. The integration of a lipophilic hydrogen bond donor (


) with a reactive handle (Br) makes this molecule a critical intermediate for cross-coupling campaigns (Suzuki-Miyaura, Buchwald-Hartwig). This document provides a self-validating analytical framework, focusing on the diagnostic spectroscopic signatures of the difluoromethyl moiety and the regiochemical assignment of the halogen substituent.

Synthetic Route & Process Logic

To understand the structure, one must validate the origin. The most robust synthetic pathway minimizes regiochemical ambiguity by utilizing a pre-functionalized precursor.

Validated Synthesis Protocol

Rational Design: The condensation of 2-amino-5-bromobenzenethiol with difluoroacetic acid (or its anhydride) is the preferred route. This cyclodehydration ensures the bromine atom remains para to the nitrogen in the final benzothiazole ring (Position 6), preventing the formation of isomeric mixtures common in direct bromination of the parent heterocycle.

Protocol:

  • Reagents: 2-amino-5-bromobenzenethiol (1.0 equiv), Difluoroacetic acid (1.2 equiv), Polyphosphoric acid (PPA) or T3P (Propylphosphonic anhydride).

  • Conditions: Heat to 100–120°C for 4–6 hours.

  • Workup: Quench with ice water, neutralize with

    
    , extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Pathway Visualization

The following flowchart illustrates the synthesis and the critical decision nodes for quality control.

SynthesisFlow Start 2-Amino-5-bromobenzenethiol Intermediate Amide Intermediate (Transient) Start->Intermediate + Reagent, 120°C Reagent Difluoroacetic Acid (Cyclization Agent) Cyclization Cyclodehydration (-H2O) Intermediate->Cyclization Acid Cat. Product 6-Bromo-2-(difluoromethyl) -1,3-benzothiazole Cyclization->Product Regiospecific Formation

Figure 1: Cyclocondensation pathway ensuring regiochemical fidelity at Position 6.

Structural Elucidation: The Analytical Matrix

The validation of this structure relies on three pillars: Isotopic Fingerprinting (MS), Fluorine-Hydrogen Coupling (NMR), and Regiochemical Correlation (2D NMR).

Mass Spectrometry (MS) - The Bromine Signature

The presence of a bromine atom provides a definitive isotopic pattern that serves as the first checkpoint for identity.

ParameterObservationStructural Implication
Ionization Mode ESI+ or EIHard ionization (EI) preferred for fragmentation analysis.
Molecular Ion (

)
Doublet at m/z 263 / 265Characteristic 1:1 ratio of

and

isotopes.
Fragmentation Loss of 51 Da (

)
Confirms the labile difluoromethyl group.
Base Peak m/z 184 / 186Loss of Br radical (or HBr) from the core.
NMR Spectroscopy - The Diagnostic

The difluoromethyl group is a spin-active system where the proton couples to two equivalent fluorine atoms, creating distinctive splitting patterns.


H NMR (Proton)
  • The

    
     Triplet:  The most diagnostic signal is a triplet appearing in the range of 
    
    
    
    7.0 – 7.4 ppm
    .
    • Coupling Constant (

      
      ):  A large geminal coupling of 52–54 Hz  is mandatory. If this coupling is absent or < 10 Hz, the difluoromethyl group has degraded (likely to an aldehyde or carboxylic acid).
      
  • Aromatic Region (Position 6-Br):

    • H7 (d,

      
       Hz):  Resonates 
      
      
      
      8.1 ppm. The small coupling indicates meta coupling to H5. This proton is isolated between the Sulfur and the Bromine.
    • H4 (d,

      
       Hz):  Resonates 
      
      
      
      7.9 ppm.[1] Represents the proton ortho to H5.
    • H5 (dd,

      
       Hz):  Resonates 
      
      
      
      7.6 ppm. Shows coupling to both H4 (ortho) and H7 (meta).

F NMR (Fluorine)
  • Signal: A doublet appearing at

    
     -110 to -116 ppm .
    
  • Coupling: Matches the proton spectrum (

    
     Hz).
    
  • Decoupling Check: Proton-decoupled

    
    F NMR should collapse this doublet into a singlet, confirming the F-H bond.
    
Regiochemistry Validation (2D NMR)

To prove the Bromine is at Position 6 (and not 4, 5, or 7), HMBC (Heteronuclear Multiple Bond Correlation) is required.

NMRLogic H7 Proton H7 (Isolated Singlet-like) C3a Carbon C3a (Bridgehead) H7->C3a Strong 3-bond HMBC (Defines H7 vs H4) C6 Carbon C6 (Bearing Br) H7->C6 2-bond HMBC

Figure 2: HMBC correlation logic. H7 shows a strong 3-bond coupling to the bridgehead carbon C3a (adjacent to Sulfur), distinguishing it from H4.

Physicochemical Context: The Fluorine Effect

In drug discovery, the


 group is not merely a "capped" aldehyde; it is a lipophilic hydrogen bond donor .
  • Bioisosterism:

    
     acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly improved membrane permeability.
    
  • Acidity: The electron-withdrawing effect of the two fluorine atoms increases the acidity of the methine proton (

    
     estimated ~25-30), allowing it to participate in weak hydrogen bonding with protein targets (e.g., carbonyl backbone acceptors).
    
  • Metabolic Stability: The

    
     bond strength protects the C2 position from rapid oxidative metabolism compared to a methyl or hydroxymethyl group.
    
PropertyValue (Est.)Significance
LogP 3.2 – 3.5Highly lipophilic; good CNS penetration potential.
H-Bond Donor 1 (

)
Unique "weak" donor capability.
PSA ~40 ŲLow polar surface area favors permeability.

Experimental Protocols (SOPs)

Standardized HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and 280 nm; MS (ESI+).

  • Acceptance Criteria: Purity > 95% (AUC). MS must show 1:1 isotopic split.

NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for benzothiazoles to prevent aggregation and ensure sharp resolution of the
    
    
    triplet.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

References

  • Meanwell, N. A. (2018).[2][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link

  • Zhu, W., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8395–8400. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Theoretical Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR: Mono and Difluoro S.C.S. in Rigid Molecules. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Discovery and history of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Authored by: A Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere

The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] This heterocyclic motif, consisting of a benzene ring fused to a thiazole ring, is integral to the structure of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of the benzothiazole core allows for structural modifications that can fine-tune its therapeutic effects, making it a focal point in modern drug discovery.[1]

In parallel, the strategic incorporation of fluorine into drug candidates has become a paramount strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group (-CF2H) has garnered significant attention as a bioisostere of hydroxyl (-OH) or thiol (-SH) functionalities.[4] Its unique electronic properties and ability to serve as a lipophilic hydrogen bond donor can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide provides a comprehensive technical overview of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, a molecule that embodies the strategic fusion of the benzothiazole scaffold with a key fluorinated motif. We will delve into its discovery, synthesis, physicochemical properties, and its emerging significance as a versatile building block for the development of next-generation therapeutics.

Physicochemical and Structural Characteristics

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is a halogenated and fluorinated heterocyclic compound.[5] Its core structure consists of a benzothiazole system with a bromine atom at the 6-position and a difluoromethyl group at the 2-position.

Caption: Chemical structure of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C8H4BrF2NSPubChem[5]
Molecular Weight 263.09 g/mol PubChem[5]
Monoisotopic Mass 262.9216 DaPubChem[5]
XlogP (Predicted) 3.7PubChem[5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred

Discovery and Historical Context

The specific discovery of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is not documented in a singular, seminal publication. Rather, its emergence is a result of the broader exploration of benzothiazole derivatives for various applications, particularly in drug discovery and materials science. The presence of this compound in numerous patents suggests its primary role as a key intermediate in the synthesis of more complex, often proprietary, molecules.[5][6]

The synthesis of related brominated benzothiazoles has been a subject of interest for their utility as precursors to a wide range of biologically active compounds.[7][8] The development of methods for introducing the difluoromethyl group into heterocyclic systems is a more recent advancement, driven by the growing appreciation for the role of fluorine in medicinal chemistry.[4] Therefore, the "discovery" of this molecule can be seen as an intersection of these two fields of chemical research.

Synthesis and Methodologies

Proposed Synthetic Pathway

A common approach to synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. In this case, the synthesis would likely proceed from 4-bromo-2-aminothiophenol and a difluoromethyl-containing reagent.

reagent1 4-Bromo-2-aminothiophenol intermediate Amide Intermediate reagent1->intermediate Condensation reagent2 Difluoroacetic acid or derivative reagent2->intermediate product 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole intermediate->product Cyclization/ Dehydration

Caption: Proposed synthetic pathway for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Objective: To synthesize 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Materials:

  • 4-Bromo-2-aminothiophenol

  • Difluoroacetic anhydride

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Amide Formation: To a solution of 4-bromo-2-aminothiophenol (1.0 eq) in an anhydrous solvent such as toluene, add difluoroacetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Cyclization: Dissolve the crude intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Spectroscopic Characterization

The structural elucidation of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole would rely on a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear in the range of 7.0-8.5 ppm. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR A signal corresponding to the -CF2H group would be observed, likely as a doublet due to coupling with the adjacent proton.
¹³C NMR Signals for the aromatic carbons and the carbon of the difluoromethyl group (as a triplet) would be present.
Mass Spec. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.
IR Spectroscopy Characteristic peaks for aromatic C-H stretching, C=N stretching of the thiazole ring, and C-F stretching would be observed.

Applications in Research and Drug Development

The primary value of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Workflow in Drug Discovery

start 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole step1 Suzuki or Stille Coupling (at C6-Br position) start->step1 step2 Generation of a Library of Novel Compounds step1->step2 step3 High-Throughput Screening (Biological Assays) step2->step3 step4 Hit Identification and Lead Optimization step3->step4 end Preclinical Drug Candidate step4->end

Caption: Role of the title compound in a typical drug discovery workflow.

The bromine atom at the 6-position is amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This enables the creation of a library of diverse compounds for screening against various biological targets.

Potential Therapeutic Areas

Given the known biological activities of benzothiazole derivatives, compounds synthesized from this intermediate could be investigated for:

  • Oncology: Many benzothiazole derivatives exhibit potent anticancer activity.[2]

  • Neurodegenerative Diseases: The benzothiazole scaffold is found in compounds used for the diagnosis and treatment of conditions like Alzheimer's disease.[2][6]

  • Infectious Diseases: The antimicrobial properties of benzothiazoles are well-documented.[9][10]

  • Inflammatory Disorders: Anti-inflammatory effects have been reported for various benzothiazole analogs.[11]

Conclusion

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole represents a confluence of a privileged heterocyclic scaffold and a modern, functionally important fluorinated group. While its history is not marked by a singular discovery, its value as a synthetic intermediate in medicinal chemistry is significant. The strategic placement of a reactive bromine handle and a bioisosteric difluoromethyl group makes it a highly attractive starting material for the development of novel therapeutic agents across a spectrum of diseases. Further exploration of the chemical space accessible from this versatile building block holds considerable promise for future drug discovery efforts.

References

  • PubChem. 6-bromo-2-(difluoromethyl)-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

  • Qian, K., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]

  • Shrivastava, A., et al. (2013). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. Journal of Applicable Chemistry.
  • Google Patents. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. US3577427A.
  • Google Patents. (2012). Benzothiazole derivative compounds, compositions and uses. US-8236282-B2.
  • Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]

  • Gupta, A., et al. (2010). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Synthesis of 6-bromo-2-amino-1,3-benzothiazol. [Link]

  • Google Patents. (2009). Benzothiazole compounds. WO2009039553A1.
  • Google Patents. (2015). Synthesizing process of 2, 6-dibromo benzothiazole. CN105198834A.
  • European Patent Office. (1996). Benzothiazole derivatives. EP 0735029 A1. [Link]

  • Singh, S., et al. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. International Journal of Pharmaceutical Sciences Review and Research.
  • Sharma, A., et al. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Modern Approaches in Drug Designing. [Link]

  • ResearchGate. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. [Link]

  • Kumar, A., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
  • Wikipedia. Benzothiazole. [Link]

Sources

Theoretical Frameworks for Elucidating the Reactivity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: From Bench to Bits - Predicting the Reactivity of a Privileged Scaffold

Benzothiazole, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are the cornerstone of numerous pharmaceuticals, including anticancer, antimicrobial, and anticonvulsant agents, as well as functional materials like dyes and organic electronics.[1][3][4][5][6][7] The remarkable versatility of the benzothiazole core stems from its unique electronic structure and the diverse reactivity patterns that can be accessed through substitution.[7][8] Understanding and predicting this reactivity is paramount for the rational design of novel, high-efficacy molecules and for optimizing synthetic pathways.[6][9]

While traditional laboratory experiments provide invaluable, tangible data, they are often resource-intensive. Modern computational chemistry offers a powerful and complementary approach, allowing us to peer into the electronic heart of these molecules.[4][10][11] By leveraging theoretical models, we can dissect reactivity, elucidate complex reaction mechanisms, and predict molecular properties before a single flask is touched. This guide serves as a technical deep-dive into the computational methodologies employed to study the reactivity of benzothiazole derivatives, designed for researchers and scientists who wish to integrate these powerful predictive tools into their discovery workflows.

Part 1: The Computational Gauntlet: Core Methodologies and Workflow

The foundation of modern reactivity studies for organic molecules lies in Quantum Mechanics (QM), with Density Functional Theory (DFT) being the undisputed workhorse.

The Primacy of Density Functional Theory (DFT)

DFT strikes an optimal balance between computational accuracy and resource efficiency, making it ideal for studying systems the size of benzothiazole derivatives.[4][10][12] Unlike more computationally demanding methods, DFT calculates the electronic structure and energy of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.

  • Choosing the Right Tools - Functionals and Basis Sets:

    • Functional: The choice of the exchange-correlation functional is critical. For benzothiazole systems, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is extensively validated and widely used, providing reliable results for geometries and electronic properties.[2][10][12][13]

    • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A common and robust choice is the 6-31+G(d,p) basis set.[10][12]

      • 6-31G: Describes the core and valence electrons.

      • +: Adds diffuse functions to better describe lone pairs and delocalized electrons, which are crucial in heterocyclic systems.

      • (d,p): Adds polarization functions to allow for non-spherical electron distribution, essential for accurately modeling bonding environments.

Protocol 1: Establishing the Ground State - Geometry Optimization

Before any reactivity analysis can be performed, the molecule's most stable three-dimensional structure—its ground-state geometry—must be determined.

Step-by-Step Methodology:

  • Input Structure Generation: Build an initial 3D structure of the benzothiazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup (Gaussian 09/16 Example):

    • Define the route section: #p B3LYP/6-31+G(d,p) Opt Freq.

      • B3LYP/6-31+G(d,p): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a vibrational frequency calculation, which is crucial for validation.

    • Specify the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell molecules).

    • Provide the initial atomic coordinates.

  • Execution and Analysis:

    • Run the calculation.

    • Validation: Upon completion, inspect the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable structure.

    • Visualize the optimized geometry to confirm its chemical sensibility.

Visualization: The Standard Computational Workflow

The following diagram outlines the logical flow for a typical theoretical reactivity study.

G cluster_0 Computational Setup cluster_1 Core Calculation cluster_2 Validation cluster_3 Analysis & Further Studies a Build Initial 3D Structure b Select DFT Method (e.g., B3LYP/6-31+G(d,p)) a->b c Geometry Optimization b->c d Frequency Calculation c->d e Imaginary Frequencies? d->e e->c  Yes (Re-optimize) f Reactivity Descriptor Analysis (FMO, MEP, Fukui) e->f No (Valid Minimum) g NBO Analysis f->g h Reaction Mechanism (TS Search, IRC) f->h FMO cluster_0 High Reactivity (Soft Molecule) cluster_1 Low Reactivity (Hard Molecule) LUMO1 LUMO HOMO1 HOMO HOMO1->LUMO1 Small ΔE LUMO2 LUMO HOMO2 HOMO HOMO2->LUMO2 Large ΔE E_axis E_axis->HOMO2

Caption: Relationship between HOMO-LUMO gap and molecular reactivity.

Local Reactivity Descriptors: Pinpointing Reactive Sites

While global descriptors are useful, they do not tell us where on the molecule a reaction is likely to occur. For this, we turn to local descriptors.

  • Molecular Electrostatic Potential (MEP): An MEP surface is a 3D plot of the electrostatic potential mapped onto the molecule's electron density surface. It provides a simple, visual guide to charge distribution. [10][12] * Red Regions (Negative Potential): Electron-rich areas, such as those around nitrogen or oxygen atoms. These are the preferred sites for electrophilic attack .

    • Blue Regions (Positive Potential): Electron-poor areas, such as those around acidic hydrogen atoms. These are the preferred sites for nucleophilic attack .

  • Fukui Functions (f(r)): This is a more rigorous, DFT-based local descriptor that measures the change in electron density at a specific point when an electron is added to or removed from the system. [13][14][15][16][17]It helps identify the most nucleophilic and electrophilic atoms.

    • f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). The atom with the highest f+ value is the most likely site of nucleophilic attack.

    • f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The atom with the highest f- value is the most likely site of electrophilic attack.

Protocol 2: Generating and Analyzing Local Reactivity Maps
  • Prerequisite: A completed and validated geometry optimization and frequency calculation (.chk or .wfx file is required).

  • MEP Surface Generation:

    • In GaussView, open the checkpoint (.chk) file.

    • Navigate to Results > Surfaces/Contours.

    • Create a new surface with Type = MEP. This will generate the color-mapped surface for visual analysis.

  • Fukui Function Calculation:

    • To calculate condensed Fukui functions (values per atom), you need the electronic populations of the neutral molecule (N electrons), the anion (N+1 electrons), and the cation (N-1 electrons).

    • Perform single-point energy calculations on the optimized neutral geometry for the cation and anion.

    • Extract the atomic charges (e.g., Mulliken, Hirshfeld) from all three calculations.

    • Calculate the condensed Fukui functions:

      • fk+ = qk(N+1) - qk(N) (for nucleophilic attack on atom k)

      • fk- = qk(N) - qk(N-1) (for electrophilic attack on atom k)

Part 3: Deeper Mechanistic Insights

Beyond static reactivity, computational chemistry allows for the exploration of dynamic processes and intramolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method is exceptionally useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. [10][12][18][19][20]The key output is the second-order perturbation stabilization energy, E(2) , which measures the energetic significance of delocalization from a filled "donor" orbital to an empty "acceptor" orbital. [10][12]A large E(2) value indicates a strong electronic delocalization, which contributes to molecular stability.

Elucidating Reaction Mechanisms

Theoretical chemistry provides the unique ability to map the entire energy landscape of a chemical reaction, identifying short-lived, high-energy transition states that are often impossible to observe experimentally.

  • Transition State (TS) Searching: Using algorithms like QST2/QST3 or Berny optimization, we can locate the precise geometry of the transition state—the maximum energy point along the reaction coordinate. A true TS is characterized by having exactly one imaginary frequency , which corresponds to the motion along the reaction path.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation can be performed. This traces the reaction pathway downhill from the TS to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

  • Application: This approach has been successfully used to investigate the Ru-catalyzed synthesis of benzothiazoles and the atmospheric oxidation pathways of benzothiazole derivatives, providing clarity on reaction barriers and substrate specificity. [21][22][23]

Visualization: A Simplified Reaction Coordinate Profile

Sources

The Benzothiazole Core: Aromaticity, Electronic Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole ring system (


) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole and purine nucleobases. Its utility stems from its unique "Janus-faced" electronic character: a fused bicyclic system where a 

-excessive benzene ring is fused to a

-deficient thiazole ring. This guide dissects the aromaticity of benzothiazole using quantitative metrics (NICS, HOMA) and correlates these electronic properties with regioselective reactivity profiles, providing researchers with a rational basis for scaffold functionalization.

Theoretical Framework: Electronic Architecture

Benzothiazole is a planar, 10


-electron aromatic system satisfying Hückel’s rule (

, where

). However, unlike naphthalene, the electron density is not evenly distributed due to the electronegativity difference between Nitrogen (3.04) and Sulfur (2.58).
Resonance and Orbital Contributions

The aromaticity of the system is best understood through its resonance contributors. The lone pair on the nitrogen atom is in an


 orbital (orthogonal to the 

-system), rendering it basic. The sulfur atom contributes a lone pair to the

-system to complete the aromatic sextet of the thiazole ring.
  • The Thiazole Ring: Acts as an electron-withdrawing group relative to the benzene ring.[1]

  • The Benzene Ring: Retains significant aromatic character but is deactivated compared to isolated benzene.

Visualization of Electronic Flow

The following diagram illustrates the divergent reactivity pathways dictated by this electronic structure.

Benzothiazole_Reactivity BZ Benzothiazole Core (10 π-electrons) E_Attack Electrophilic Attack (SEAr) BZ->E_Attack High Electron Density (Benzene Ring) N_Attack Nucleophilic Attack (SNAr / Lithiation) BZ->N_Attack Low Electron Density (C=N Bond) C6 C6 Position (Major) (Sigma-complex stability) E_Attack->C6 Nitration/Halogenation C4_C7 C4/C7 Positions (Minor isomers) E_Attack->C4_C7 C2 C2 Position (C=N bond polarization) N_Attack->C2 R-Li / Nu-

Figure 1: Reactivity logic flow of the benzothiazole scaffold. The electron-deficient thiazole ring directs nucleophiles to C2, while the benzene ring intercepts electrophiles, predominantly at C6.

Quantifying Aromaticity

To rationally design drugs, one must quantify the stability of the ring system. We utilize two primary indices: NICS (Nucleus-Independent Chemical Shift) for magnetic aromaticity and HOMA (Harmonic Oscillator Model of Aromaticity) for geometric aromaticity.

Comparative Aromaticity Metrics

The fusion of benzene and thiazole perturbs the aromaticity of both individual rings. The benzene ring in benzothiazole is less aromatic than isolated benzene, and the thiazole ring is significantly less aromatic than isolated thiazole.

Ring SystemMoietyNICS(1) (ppm)HOMA IndexElectronic Character
Benzene

-10.21.00Benchmark Aromatic
Thiazole

-7.50.82Moderate Aromatic
Benzothiazole Benzene Ring-9.10.88Deactivated Aromatic
Benzothiazole Thiazole Ring-4.30.65Weakly Aromatic/Diene-like

Data Interpretation:

  • NICS(1): More negative values indicate stronger aromatic ring currents. The drop from -7.5 (Thiazole) to -4.3 (Fused Thiazole) indicates the hetero-ring sacrifices aromaticity to stabilize the benzene ring.

  • HOMA: A value of 1.00 is ideal benzene-like geometry. The low HOMA of the fused thiazole ring explains why the C2=N bond is highly reactive toward nucleophiles (resembling a localized double bond).

Reactivity & Synthesis Implications[1][2][3][4]

The aromaticity data above dictates the synthetic strategy. Because the thiazole ring has low aromatic stabilization energy (ASE), it is susceptible to ring-opening or addition-elimination reactions that would be impossible in benzene.

Electrophilic Aromatic Substitution (EAS)
  • Locus: Exclusively on the benzene ring.

  • Regioselectivity: The thiazole ring acts as a deactivating, meta-directing group (analogous to a nitro group on benzene). However, resonance effects favor the C6 position (para to the nitrogen) followed by C4.

  • Protocol Note: Nitration requires vigorous conditions (

    
    ), confirming the deactivated nature of the scaffold.
    
Nucleophilic Aromatic Substitution (SNAr)
  • Locus: Exclusively at C2 .

  • Mechanism: The C2 position is flanked by Nitrogen and Sulfur, making it highly electron-deficient. Halogens at C2 (2-chlorobenzothiazole) are easily displaced by amines, thiols, or alkoxides.

  • C2-Lithiation: The C2 proton is acidic (

    
    ). Treatment with 
    
    
    
    -BuLi generates a stable lithiated species at -78°C, allowing for electrophilic trapping (e.g., with aldehydes).

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzothiazoles (Condensation Method)

A robust, self-validating protocol for generating the core scaffold.

Objective: Synthesis of 2-phenylbenzothiazole from 2-aminothiophenol.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium metabisulfite (

    
    ) (1.5 eq)
    
  • Solvent: DMF or DMSO

Workflow:

  • Preparation: Dissolve 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol) in DMF (15 mL).

  • Oxidant Addition: Add

    
     (15 mmol). Note: This replaces the historical Jacobson method using ferricyanide, offering a cleaner workup.
    
  • Reflux: Heat the mixture to 120°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the thiol spot is the validation checkpoint.

  • Workup: Pour the reaction mixture into crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Validation (NMR):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the diagnostic downfield shift of the benzothiazole protons. The C4/C7 protons typically appear as doublets around
    
    
    8.0-8.1 ppm due to the deshielding cone of the heteroatoms.
Protocol B: Jacobson Cyclization (Historical/Alternative)

Used when starting from thiobenzanilides.[2]

  • Substrate: N-phenylthiobenzamide.

  • Reagent: Potassium ferricyanide (

    
    ) in aqueous NaOH.
    
  • Mechanism: Radical cation intermediate.

  • Critical Control: Temperature must be kept < 5°C during addition to prevent over-oxidation.

Pharmacological Relevance[6]

The benzothiazole core is a "privileged structure" in drug discovery. Its lipophilicity (


 for the parent ring) allows for good membrane permeability, while the Nitrogen atom serves as a hydrogen bond acceptor.

Case Study: Riluzole (Rilutek)

  • Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

  • Mechanism: Glutamate antagonist used in ALS treatment.

  • Structure-Activity Relationship (SAR):

    • The 2-amino group is essential for hydrogen bonding within the receptor pocket.

    • The 6-trifluoromethoxy group increases lipophilicity and metabolic stability (blocking C6 oxidation).

    • Aromaticity Role: The stability of the benzothiazole ring prevents rapid metabolic degradation of the core, allowing the drug to reach the CNS.

Synthesis_Workflow Start Start: 2-Aminothiophenol Step1 Condensation with R-CHO (Formation of Imine Intermediate) Start->Step1 DMF, RT Step2 Cyclization/Oxidation (Na2S2O5 or O2) Step1->Step2 Heat, Oxidant Product 2-Substituted Benzothiazole Step2->Product Precipitate on Ice

Figure 2: Step-wise synthetic workflow for the oxidative condensation protocol.

References

  • BenchChem. (2025).[1][3][4] A Technical Guide to the Historical Synthesis of Benzothiazoles - The Jacobsen Benzothiazole Synthesis.[3]

  • Schleyer, P. v. R., et al. (1996).[5] Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe.[5] Journal of the American Chemical Society.[5] [5]

  • Krygowski, T. M., et al. (2023). HOMA Index Establishes Similarity to a Reference Molecule.[6] Semantic Scholar.

  • Organic Chemistry Portal. (2024). Benzothiazole Synthesis: Recent Advances and Protocols.[7]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism and Regioselectivity.[1][8][9]

  • MDPI. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds.

Sources

Methodological & Application

Application Notes and Protocols for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the in vitro evaluation of the novel synthetic compound, 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, against various cancer cell lines. The protocols and insights detailed herein are grounded in established methodologies for anticancer drug screening and the known biological activities of the broader benzothiazole class of compounds.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds often exert their cytotoxic effects through the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.[3][4] This guide will provide researchers with the necessary protocols to investigate whether 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole follows these established mechanisms of action and to characterize its potential as a therapeutic agent.

I. Scientific Rationale and Postulated Mechanism of Action

Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3][5] This process is often initiated by cellular stress and is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. Key players in this pathway include the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.[5] It is hypothesized that 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, like other compounds in its class, may modulate the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent programmed cell death.[3][5]

Furthermore, some benzothiazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[4] This is frequently associated with alterations in the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The following protocols are designed to rigorously test these hypotheses and to elucidate the specific cellular and molecular effects of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

II. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole across a panel of cancer cell lines. These values are for illustrative purposes and would need to be determined experimentally.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma18.2
HCT116Colorectal Carcinoma9.8
HeLaCervical Carcinoma25.1
K562Chronic Myelogenous Leukemia7.3

III. Experimental Protocols

A. Cell Culture and Compound Preparation

1. Cell Line Maintenance:

  • Culture chosen cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency to ensure exponential growth for experiments.

2. Compound Stock Solution Preparation:

  • Prepare a high-concentration stock solution of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole (e.g., 20 mM) in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

B. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole in fresh culture medium and add to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

C. Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

D. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

IV. Visualization of Pathways and Workflows

A. Postulated Signaling Pathway of Apoptosis Induction

G cluster_0 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole cluster_1 Mitochondrial (Intrinsic) Pathway Compound 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax / Bad (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated mechanism of apoptosis induction by 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

B. Experimental Workflow for In Vitro Evaluation

G Start Start: Cancer Cell Lines MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis (PI) MTT->CellCycle Treat at IC50 Mechanism Further Mechanistic Studies (e.g., Western Blot for Bcl-2 family) Apoptosis->Mechanism CellCycle->Mechanism End Conclusion on Anticancer Potential Mechanism->End

Caption: A streamlined workflow for the initial in vitro characterization of the compound.

V. References

  • Benchchem. Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. Available from:

  • Sekar, V. et al. Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available from:

  • Benchchem. A Comparative Analysis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and Standard Chemotherapeutic Agents in Oncology Research. Available from:

  • PMC - NIH. Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Available from:

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Available from:

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Available from:

  • Journal of Heterocyclic Chemistry. Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Available from:

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Available from:

  • PMC - NIH. Benzothiazole derivatives as anticancer agents. Available from:

  • OUCI. Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents. (2022). Available from:

  • Frontiers. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Available from:

  • PMC. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Available from:

  • Benchchem. A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives. Available from:

  • Frontiers. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Available from:

  • Taylor & Francis. Full article: Benzothiazole derivatives as anticancer agents. (2019). Available from:

  • ResearchGate. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Available from:

  • ChemistrySelect. Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. Available from:

  • ResearchGate. Benzothiazole derivatives in the design of antitumor agents. (2024). Available from:

  • PMC. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. (2017). Available from:

  • FLORE. Benzothiazole derivatives as anticancer agents. (2019). Available from:

  • Frontiers. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Available from:

  • ResearchGate. FACS studies showing the induction of the G2/M cell cycle arrest by... Available from:

  • EXCLI Journal. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. Available from: _

  • BioModels. Jaiswal2017 - Cell cycle arrest. Available from:

  • PMC - PubMed Central. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (2020). Available from:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related fluorinated benzothiazoles. The difluoromethyl group is a critical pharmacophore, acting as a bioisostere for hydroxyl or thiol groups and as a lipophilic hydrogen bond donor, making its efficient introduction a key synthetic challenge.[1]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to diagnose and resolve common issues, thereby improving the yield, purity, and reproducibility of your synthesis.

Core Reaction Overview

The most common and direct route to 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl compound, carboxylic acid, or its derivative.[2][3] In this case, the synthesis involves the reaction of 2-amino-5-bromobenzenethiol with a difluoroacetic acid equivalent, typically under acidic conditions to facilitate cyclization and dehydration.

G cluster_reactants Reactants & Conditions SM1 2-Amino-5-bromobenzenethiol Intermediate Amide Intermediate SM1->Intermediate Condensation SM2 Difluoroacetic Acid (or derivative) SM2->Intermediate Condensation Catalyst Acid Catalyst (e.g., PPA) Catalyst->Intermediate Condensation Product 6-Bromo-2-(difluoromethyl) -1,3-benzothiazole Intermediate->Product Cyclization & Dehydration Heat Heat Water H₂O Product->Water Byproduct

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

Low yield is a frequent and frustrating issue in benzothiazole synthesis.[4] The problem can typically be traced back to one of three areas: starting material quality, reaction conditions, or inefficient cyclization.

Primary Causes & Solutions:

Potential CauseScientific Explanation & Recommended Solutions
Poor Starting Material Quality Explanation: The key starting material, 2-amino-5-bromobenzenethiol, is highly susceptible to aerial oxidation. The thiol (-SH) group can readily oxidize to form a disulfide (-S-S-) bridge between two molecules. This disulfide impurity is unreactive in the desired cyclization pathway and significantly reduces the amount of active starting material.[4][5] Solutions:Purity Check: Before starting, verify the purity of the 2-aminothiophenol. Use a freshly opened bottle or purify it via recrystallization if oxidation is suspected.[4] • Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
Suboptimal Reaction Conditions Explanation: The condensation and cyclization steps are highly dependent on temperature and catalysis. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side product formation. The choice of acid catalyst is also crucial for promoting the reaction.[4][6] Solutions:Catalyst Choice: Polyphosphoric acid (PPA) is an effective catalyst for condensations involving carboxylic acids as it serves as both an acidic catalyst and a dehydrating agent.[4] • Temperature Optimization: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material persists, consider gradually increasing the temperature or extending the reaction time.[5] Conversely, if charring or multiple side products appear, lowering the temperature may be necessary.[4]
Inefficient Cyclization/Dehydration Explanation: The reaction proceeds through an intermediate amide. The subsequent intramolecular nucleophilic attack by the thiol group onto the amide carbonyl, followed by dehydration, forms the benzothiazole ring. If this step is inefficient, the reaction can stall. Solutions:Dehydrating Agent: Ensure your chosen catalyst, like PPA, can also act as an effective dehydrating agent to drive the final ring-closing and aromatization step. • Reaction Monitoring: Use TLC to track the disappearance of the starting material and the appearance of the product spot. An intermediate may sometimes be visible on the TLC plate.
Q2: My TLC shows multiple spots, indicating significant byproduct formation. What are the likely side reactions?

The formation of multiple byproducts is often linked to the stability of the starting materials and intermediates. The most common side reaction is the oxidative dimerization of the 2-amino-5-bromobenzenethiol.

G Start 2-Amino-5-bromobenzenethiol Reagent + R-CF₂COOH (Acid, Heat) Product Desired Product (6-Bromo-2-difluoromethyl... benzothiazole) Start->Product Desired Condensation & Cyclization Oxidant O₂ (Air) Side_Product Side Product (Disulfide Dimer) Start->Side_Product Undesired Oxidation

Caption: Desired reaction pathway vs. common side reaction.

Troubleshooting Impurities:

  • Minimize Oxidation: As previously mentioned, performing the reaction under an inert nitrogen or argon atmosphere is the most effective way to prevent the formation of the disulfide byproduct.[5]

  • Incomplete Cyclization: The reaction can sometimes stall after forming the initial Schiff base or amide intermediate but before the final ring closure.[5][6] This can happen if the reaction temperature is too low or the catalyst is not active enough. Ensure sufficient heating and an appropriate catalyst are used.

  • Purification: If side products do form, careful purification is necessary. Column chromatography is typically the most effective method.[5]

Q3: I'm having difficulty purifying the final product. What purification strategies are most effective?

Purification can be challenging if the product has a similar polarity to the starting materials or byproducts.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, it's often quenched by pouring the mixture into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.[4] The crude product may precipitate and can be collected by filtration.

  • Solvent Extraction: If the product does not precipitate, extract it from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most reliable method for achieving high purity.[5]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane is a good starting point. Begin with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.[5]

  • Recrystallization: If the product is a solid after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance its purity.

Q4: What are the optimal reaction conditions for this synthesis?

While every substrate pairing requires specific optimization, general guidelines can be established based on common protocols for benzothiazole synthesis.

ParameterRecommended ConditionRationale & Key Considerations
Starting Material 2-Amino-5-bromobenzenethiol[7][8]Prone to oxidation; use high-purity material or purify before use.[4]
Reagent Difluoroacetic acidA direct and commercially available source for the difluoromethyl group.[9]
Catalyst Polyphosphoric acid (PPA)Acts as both an acid catalyst and a powerful dehydrating agent, essential for the final cyclization step.[4]
Solvent Often neat (solvent-free with PPA) or a high-boiling solvent like DMSO.PPA can serve as the reaction medium. DMSO can also act as an oxidant in some benzothiazole syntheses.[6]
Temperature Elevated (e.g., 80-120 °C)Heat is typically required to drive the condensation and dehydration. The optimal temperature should be determined empirically by monitoring the reaction with TLC.[4][5]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the oxidation of the 2-aminothiophenol starting material.[5]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and a carboxylic acid?

The synthesis proceeds through a two-stage mechanism:

  • Amide Formation: The nucleophilic amino group (-NH₂) of the 2-amino-5-bromobenzenethiol attacks the electrophilic carbonyl carbon of difluoroacetic acid. This is an acid-catalyzed nucleophilic acyl substitution, which, after the loss of water, forms an N-acylated intermediate.

  • Intramolecular Cyclization & Dehydration: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the same carbonyl carbon. This forms a cyclic tetrahedral intermediate. The acid catalyst promotes the elimination of a second molecule of water, leading to the aromatization of the thiazole ring to yield the final 2-substituted benzothiazole product.

Q2: Are there alternative synthetic routes to introduce the difluoromethyl group?

Yes. While direct condensation is common, another strategy involves the difluoromethylation of a pre-existing benzothiazole derivative. For example, a 6-bromo-2-substituted benzothiazole (where the substituent is a good leaving group) could potentially undergo nucleophilic aromatic substitution (SNAr) with a difluoromethyl nucleophile.[1][10] However, these reactions can be complex, and the choice of difluoromethylating agent and reaction conditions is critical to avoid undesired side reactions, such as ring-opening.[1]

Q3: What are the key safety precautions when handling 2-amino-5-bromobenzenethiol?

  • Toxicity and Odor: Thiophenols are known for their strong, unpleasant odors and should always be handled in a well-ventilated chemical fume hood.[4]

  • Oxidation Sensitivity: As it is readily oxidized by air, it is best stored under an inert atmosphere.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and emergency information before use.[4]

Detailed Experimental Protocol: Synthesis via PPA

This protocol is a general guideline and may require optimization for your specific lab conditions and reagent purity.

Materials:

  • 2-Amino-5-bromobenzenethiol (1.0 mmol, 204.1 mg)

  • Difluoroacetic acid (1.1 mmol, 74 µL)

  • Polyphosphoric acid (PPA, ~2 g)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Ice water bath, Saturated sodium bicarbonate solution

  • Ethyl acetate, Hexane, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80 °C to ensure it is mobile.

  • Addition of Reagents: To the stirred PPA, add 2-amino-5-bromobenzenethiol. Once it has dissolved, slowly add the difluoroacetic acid.

  • Reaction Conditions: Increase the temperature to 100-120 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 2-6 hours.[4]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (~50 g).[4]

  • Neutralization: Stir the ice-water mixture until the PPA is hydrolyzed. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

References

  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole - Benchchem.
  • 2-Amino-5-bromo-benzenethiol 95% - Advanced ChemBlocks.
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed.
  • 2-Amino-5-bromobenzenethiol | 23451-95-8 - ChemicalBook.
  • How to increase the yield of benzothiazole synthesis
  • One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles | Request PDF - ResearchG
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI.

Sources

Technical Support Center: Purification of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTZ-CF2H-PUR-001 Status: Active Support Analyst: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole presents a unique triad of challenges: the oxidative instability of the thiophenol precursor, the weak basicity of the thiazole nitrogen, and the lipophilicity imparted by the difluoromethyl (


) moiety. This guide addresses the "sticky" yellow impurities (disulfides), silica gel tailing, and crystallization difficulties common to this scaffold.
Module 1: The "Yellow Impurity" (Disulfide Contamination)

Symptom: The crude material is bright yellow/orange, and TLC shows a persistent non-polar spot that co-elutes with the product or trails slightly behind it.

Root Cause Analysis: The primary synthetic route involves the condensation of 2-amino-5-bromobenzenethiol with difluoroacetic acid (or anhydride). The thiophenol starting material is highly susceptible to oxidative dimerization, forming Bis(2-amino-5-bromophenyl)disulfide .

  • Mechanism: In the presence of trace oxygen or oxidative reagents, the thiol (-SH) groups couple to form a disulfide (-S-S-). This impurity is lipophilic, structurally similar to the product, and difficult to separate via standard silica chromatography.

Protocol: Chemical Reduction Strategy (Pre-Column) Do not rely solely on chromatography for disulfide removal.

  • Dissolution: Dissolve the crude reaction mixture in Acetic Acid (AcOH) or Ethanol (EtOH) (10 mL/g crude).

  • Reduction: Add Zinc dust (Zn) (2.0 equiv relative to theoretical disulfide load) and stir vigorously at RT for 30 minutes.

    • Logic: Zn reduces the disulfide bond back to the thiophenol (which is much more polar) or zinc thiolate species.

  • Filtration: Filter through a pad of Celite to remove excess Zn.

  • Workup: Concentrate the filtrate. If AcOH was used, dilute with EtOAc and wash with sat.

    
     until neutral.[1][2]
    
  • Result: The disulfide is converted back to the thiol/thiolate, which will now have a significantly different

    
     (usually baseline on silica) compared to the benzothiazole product.
    
Module 2: Chromatography & Tailing (The Nitrogen Interaction)

Symptom: The product streaks or tails on silica gel plates and columns, leading to poor resolution and mixed fractions.

Root Cause Analysis: The nitrogen atom at the 3-position of the benzothiazole ring is weakly basic (


 ~1–2). It interacts with the acidic silanol groups (

) on the surface of standard silica gel, causing reversible adsorption (tailing).

Protocol: Amine-Modified Mobile Phase

ParameterStandard ConditionOptimized Condition
Stationary Phase Standard Silica (40-63 µm)Standard Silica (Neutralized)
Mobile Phase A Hexanes / HeptaneHeptane
Mobile Phase B Ethyl Acetate (EtOAc)EtOAc + 1% Triethylamine (TEA)
Gradient 0%

20% B
0%

15% B (Isocratic hold often required)

Technical Note: Flush the column with 100% Hexane + 1% TEA before loading the sample. This "caps" the active silanol sites. The


 group increases lipophilicity compared to the methyl analog; expect the product to elute earlier than non-fluorinated benzothiazoles.
Module 3: Crystallization (Oiling Out)

Symptom: Upon cooling a hot solution, the product separates as a separate liquid phase (oil) rather than forming crystals.

Root Cause Analysis: The melting point of 6-bromo-2-(difluoromethyl)-1,3-benzothiazole is likely in the range of 60–85°C (analogous to the 2-methyl derivative). The


 group disrupts crystal packing compared to 

, and high solubility in moderately polar solvents prevents supersaturation.

Protocol: Two-Solvent Recrystallization

  • Primary Solvent: Dissolve crude solid in the minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (approx. 50-60°C).

    • Avoid: DCM or EtOAc (too soluble).

  • Anti-Solvent Addition: While maintaining heat, dropwise add Water (if using alcohols) or Heptane (if using Toluene) until a faint turbidity persists.

  • Seeding: Add a single crystal of pure material (if available) or scratch the inner wall of the flask with a glass rod.

  • Cooling Ramp:

    • Ambient temp for 2 hours.

    • 4°C (Fridge) for 12 hours.

    • Critical: Do not plunge into ice immediately; this forces oiling out.

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture, distinguishing between the removal of the specific disulfide impurity and general silica purification.

PurificationWorkflow cluster_impurities Key Impurities Crude Crude Reaction Mixture (Contains Disulfides & Tars) TLC_Check TLC Analysis (Check for Non-polar Impurity) Crude->TLC_Check Zn_Red Chemical Treatment (Zn/AcOH Reduction) TLC_Check->Zn_Red Yellow/Orange Impurity Present Column Flash Chromatography (Silica + 1% TEA) TLC_Check->Column Cleaner Profile Workup Aqueous Workup (Remove Zinc Salts) Zn_Red->Workup Thiol Free Thiol (Baseline on Silica) Zn_Red->Thiol Forms Workup->Column Cryst Recrystallization (EtOH/Water) Column->Cryst If Oil/Low Purity Pure Pure 6-Bromo-2-(difluoromethyl)- 1,3-benzothiazole Column->Pure If Solid/High Purity Cryst->Pure Disulfide Disulfide Dimer (Co-elutes w/ Product) Disulfide->Zn_Red Reduced to

Caption: Workflow for removing oxidative disulfide impurities and silica tailing issues during benzothiazole purification.

Frequently Asked Questions (FAQs)

Q1: Can I use high vacuum to dry the product? A: Proceed with caution. Highly fluorinated aromatics often possess significant vapor pressure and can sublime under high vacuum (< 1 mbar) at elevated temperatures.

  • Recommendation: Dry in a vacuum oven at 30–40°C at moderate vacuum (10–20 mbar), or use a desiccator with

    
     at ambient pressure.
    

Q2: Is the


 group stable to basic workup? 
A:  Generally, yes. The difluoromethyl group is robust compared to trifluoromethyl in some contexts, but it can undergo hydrolysis  or H/D exchange  under strongly basic conditions (e.g., NaOH, reflux).
  • Recommendation: Use mild bases like

    
     or 
    
    
    
    for workups. Avoid prolonged exposure to strong alkoxides (
    
    
    ) which might induce deprotonation of the
    
    
    proton followed by elimination/polymerization.

Q3: Why does my NMR show a triplet at


 6.8–7.2 ppm? 
A:  This is the characteristic signal of the 

proton. It couples to the two fluorine atoms (

Hz).
  • Validation: If this signal is absent, you may have hydrolyzed the group to an aldehyde or carboxylic acid. If it is a singlet, you may have lost the fluorines (unlikely) or formed a different impurity.

References
  • Synthesis of Benzothiazoles (General)

    • Jordan, A. D.; Luo, C.; Reitz, A. B. Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles. Journal of Organic Chemistry, 2003 , 68(22), 8693–8696. Link

  • Disulfide Impurity Management

    • Bose, D. S.; Idrees, M. Hypervalent Iodine Promoted Synthesis of 2-Substituted Benzothiazoles.[3] Synthesis, 2010 , 10, 398-402.[3] (Discusses oxidative pathways of aminothiophenols). Link

  • Fluorinated Benzothiazoles

    • Wang, X.; et al. Palladium-Catalyzed Synthesis of 2-(Trifluoromethyl)benzothiazoles. Arkivoc, 2011 , (ii), 155-163. (Provides analogous purification data for fluoroalkyl derivatives). Link

  • Chromatography of Basic Heterocycles

    • Reich, H. J. Common Problems in Chromatography. University of Wisconsin-Madison Chemistry Database. (Authoritative guide on amine-modified silica). Link

Sources

Technical Support Center: Synthesis of Difluoromethylated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Synthetic Failure Modes Ticket Priority: High (Methodology Optimization)

Executive Summary

The difluoromethyl (


) group is a critical bioisostere for hydroxyl (-OH) and thiol (-SH) groups, acting as a lipophilic hydrogen bond donor.[1][2] In benzothiazoles, this moiety significantly alters pharmacokinetics. However, installing it is fraught with specific pitfalls: nucleophilic ring-opening , regio-scrambling , and radical dimerization .

This guide abandons generic advice. We focus on the three most common "failure tickets" submitted by medicinal chemists:

  • Ticket #001: "My product isn't the benzothiazole; it's an isocyanide/sulfide." (The Nucleophilic Trap)

  • Ticket #002: "I have a mixture of isomers." (The Regioselectivity Crisis)

  • Ticket #003: "The reaction stalled/yield is <20%." (The Radical Quench)

Ticket #001: The Nucleophilic Trap (Ring Opening)

User Complaint: "I attempted


 displacement on a 2-substituted benzothiazole using 

and a base. NMR shows the benzothiazole ring is gone."

Diagnosis: You have triggered the S-difluoromethylation/Ring-Opening Cascade . Unlike standard aromatics, the benzothiazole core is susceptible to ring opening when attacked by hard nucleophiles at the C2 position. The


 anion (generated from 

) attacks the sulfur atom or C2, leading to bond cleavage rather than substitution.

The Mechanism of Failure: Instead of displacing the leaving group at C2, the nucleophile attacks, breaking the S-C2 bond. This results in a 2-isocyanophenyl difluoromethyl sulfide .[1][2]

Corrective Protocol: Do not use nucleophilic sources (


) for C2-functionalization. 
Switch to Radical C-H Functionalization  (Minisci-type reaction). This pathway utilizes electron-deficient radicals that are nucleophilic in character but do not trigger the anionic ring-opening mechanism.
Visualizing the Failure Mode

RingOpening Start 2-Substituted Benzothiazole Intermediate Anionic Adduct (Unstable) Start->Intermediate + TMS-CF2H / Base Reagent Nucleophile (CF2H-) PathA Path A: SNAr (Desired) Intermediate->PathA Rare PathB Path B: Ring Opening (Observed) Intermediate->PathB Dominant ProductA 2-CF2H-Benzothiazole PathA->ProductA ProductB 2-Isocyano-phenyl sulfide PathB->ProductB

Caption: Divergence of nucleophilic attack. Path B dominates with anionic reagents, destroying the heterocycle.

Ticket #002: Regioselectivity Scrambling

User Complaint: "I used the Baran Reagent (DFMS) on a 5-substituted benzothiazole. I see fluorination at C2, but also C4 and C6."

Diagnosis: While the C2 position is the most electron-deficient and naturally attracts nucleophilic radicals (


), the benzene ring (C4-C7) becomes competitive if:
  • The C2 position is sterically hindered or already substituted.

  • The solution pH is not optimized (protonation activates specific sites).

The Science: Minisci reactions are governed by Fukui indices (radical attack susceptibility). Protonating the Nitrogen (N3) dramatically lowers the LUMO of the heterocycle, making C2 the "hottest" spot. Without sufficient acid, or if C2 is blocked, the radical attacks the carbocyclic ring.

Troubleshooting Steps:

  • Acid Check: Ensure you are using TFA (Trifluoroacetic acid) or aqueous

    
    . The reaction requires the benzothiazole to be protonated (benzothiazolium species).
    
  • Solvent Switch: If using DMSO/Water, switch to DCM/Water (biphasic) . The biphasic system protects the radical source from rapid quenching and often improves C2 selectivity.

Ticket #003: Reaction Stalling (Reagent Decomposition)

User Complaint: "The reaction started bubbling but stopped after 10 minutes. Yield is negligible."

Diagnosis: Premature decomposition of the Zinc Difluoromethanesulfinate (DFMS) reagent. DFMS releases


 radicals via the extrusion of 

. If the temperature is too high or the oxidant (TBHP) is added too fast, the reagent "gasses out" (

loss) before it can react with the substrate.

Corrective Protocol:

  • Portion-wise Addition: Do not add all DFMS at once. Add it in 3 portions over 1 hour.

  • Temperature Control: Keep the reaction between 0°C and Room Temperature (RT). Do not heat above 40°C unless the substrate is extremely unreactive.

Master Protocol: Innate C-H Difluoromethylation

This protocol uses Zinc Difluoromethanesulfinate (DFMS), known as the Baran Reagent .[3] It is the industry standard for avoiding the ring-opening side reactions of Ticket #001.

Reagents:

  • Substrate: Benzothiazole (1.0 equiv)

  • Reagent:

    
     (DFMS) (3.0 equiv)
    
  • Oxidant: TBHP (70% aq.) (5.0 equiv)

  • Solvent: DCM /

    
     (2.5 : 1 ratio)
    
  • Additive: TFA (1.0 equiv) - Crucial for C2 regioselectivity

Step-by-Step Workflow:

  • Setup: In a vial, dissolve Benzothiazole (0.5 mmol) in DCM (2.5 mL).

  • Activation: Add TFA (0.5 mmol). Observe slight color change (protonation).

  • Phase Creation: Add Water (1.0 mL). The mixture is now biphasic.

  • Reagent Addition (Phase 1): Add DFMS (1.0 equiv) and TBHP (1.5 equiv). Stir vigorously at RT.

    • Checkpoint: Ensure the stir bar is jumping/mixing phases thoroughly. Minisci is diffusion-limited.

  • Reagent Addition (Phase 2 & 3): After 2 hours, add the second portion of DFMS (1.0 equiv) and TBHP. Repeat again after another 2 hours.

  • Quench: Slowly add saturated

    
    . Caution: Gas evolution (
    
    
    
    and residual
    
    
    ).
  • Workup: Extract with DCM. Wash with sodium thiosulfate (to kill peroxides).

Reaction Logic & Pathway

MinisciMechanism DFMS Zn(SO2CF2H)2 (DFMS) Radical •CF2H (Nucleophilic Radical) DFMS->Radical Oxidation & -SO2 Oxidant TBHP (Oxidant) Oxidant->Radical Transition Radical Cation Intermediate Radical->Transition Attacks C2 SideProduct Side Reaction: Radical Dimerization Radical->SideProduct Recombination Substrate Benzothiazole (Protonated) Substrate->Transition Product 2-CF2H-Benzothiazole Transition->Product -H+ / Oxidation

Caption: Radical generation and capture. Note the competition between C2 attack and radical dimerization.

Comparison of Synthetic Methods
FeatureRadical C-H (DFMS)Photoredox (

)
Nucleophilic (

)
Primary Mechanism Radical MinisciSET / Radical

Key Risk Over-alkylation / DimerizationCatalyst cost / SolubilityRing Opening (High Risk)
Regioselectivity C2 (High with Acid)C2 (High)Poor / Destructive
Scalability High (Gram scale easy)Low (Light penetration issues)Medium
Reagent Stability Moderate (Hygroscopic)HighHigh
Recommendation Gold Standard For complex/sensitive substratesAvoid for Benzothiazoles
FAQ: Rapid Fire Troubleshooting

Q: Can I use Selectfluor instead of TBHP? A: Yes. Selectfluor acts as both an oxidant and a fluorine source, but it is significantly more expensive. It often provides cleaner profiles for electron-rich benzothiazoles that might oxidize under TBHP conditions.

Q: My product has two


 groups. What happened? 
A:  You have "Over-fluorination." The product (

-benzothiazole) is still electron-deficient enough to accept another radical, likely at C4 or C7. Fix: Reduce DFMS equivalents to 2.0 and stop the reaction at 70% conversion.

Q: Why do I see a strong smell of sulfur and no product? A: If you used the Nucleophilic method (


), you opened the ring (see Ticket #001). The smell is the isocyanide/sulfide byproduct.
References
  • Innate C-H Functionalization (The Baran Method): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[3]

  • Ring Opening Side Reactions: An, L., Xu, C., Zhang, X., & Zhang, C. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8554–8558. [2]

  • Photoredox Approaches: Beatty, J. W., & Stephenson, C. R. (2015). Amine functionalization via oxidative photoredox catalysis: methodology development and complex molecule synthesis. Accounts of Chemical Research, 48(5), 1474-1484.

  • Review of Fluorination Strategies: Ni, C., Hu, M., & Hu, J. (2015).[4] Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825.

Sources

Troubleshooting guide for low bioactivity of benzothiazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Low Bioactivity

Welcome to the technical support center for researchers working with benzothiazole analogs. This guide, presented in a question-and-answer format, is designed to help you troubleshoot and resolve common issues related to low bioactivity in your compounds. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: My new benzothiazole analog shows significantly lower (or no) activity compared to the parent compound. Where do I start troubleshooting?

This is a common challenge in medicinal chemistry. The first step is to systematically rule out fundamental issues before exploring more complex biological explanations. We recommend a tiered approach, starting with the compound itself.

Tier 1: Compound Integrity and Purity

  • Is your compound what you think it is? Confirm the structure and purity of your analog using standard analytical techniques (NMR, LC-MS, HRMS). Impurities or degradation products can lead to misleading results.

  • How stable is your compound? Benzothiazoles can be susceptible to degradation under certain conditions. Assess the stability of your compound in your experimental buffer and in your stock solvent (e.g., DMSO) over time.[1]

Tier 2: Physicochemical Properties

  • Is your compound soluble in the assay buffer? Poor aqueous solubility is a frequent culprit for low bioactivity.[2][3] A compound that precipitates out of solution cannot interact with its biological target. We will delve deeper into solubility issues in the subsequent questions.

  • Does your compound aggregate? At higher concentrations, hydrophobic compounds can form aggregates that may lead to non-specific activity or a loss of specific activity.

Tier 3: Assay-Related Issues

  • Is your compound interfering with the assay technology? Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence), giving false-negative results.

  • Is the biological target active and receptive? Ensure the positive controls in your assay are performing as expected.

The following flowchart outlines a systematic approach to troubleshooting low bioactivity:

troubleshooting_workflow start Low Bioactivity Observed compound_integrity Step 1: Verify Compound Identity & Purity (NMR, LC-MS) start->compound_integrity solubility_check Step 2: Assess Aqueous Solubility compound_integrity->solubility_check Purity Confirmed stability_check Step 3: Evaluate Compound Stability solubility_check->stability_check Sufficiently Soluble conclusion Identify Root Cause & Optimize solubility_check->conclusion Precipitation Observed assay_interference Step 4: Check for Assay Interference stability_check->assay_interference Compound Stable stability_check->conclusion Degradation Detected sar_analysis Step 5: Analyze Structure-Activity Relationship (SAR) assay_interference->sar_analysis No Interference assay_interference->conclusion Interference Detected sar_analysis->conclusion

Caption: A stepwise workflow for diagnosing the cause of low bioactivity in benzothiazole analogs.

Q2: I suspect my benzothiazole analog has poor solubility. How can I confirm this and what are the potential solutions?

Poor aqueous solubility is a very common issue with benzothiazole derivatives due to their generally hydrophobic nature.[2][3] If your compound is precipitating in the assay buffer, its effective concentration will be much lower than intended, leading to apparent low activity.

Confirming Poor Solubility:

A simple visual inspection of your assay plate after adding the compound can be revealing. Look for cloudiness or precipitate. For a more quantitative assessment, a kinetic solubility assay is recommended.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of your benzothiazole analog in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small aliquot of each DMSO concentration to your aqueous assay buffer (the final DMSO concentration should be kept constant and low, typically ≤1%).

  • Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). A sharp increase in signal indicates precipitation.

Solutions for Poor Solubility:

StrategyDescriptionConsiderations
pH Adjustment For benzothiazoles with basic amine groups, lowering the pH of the buffer can increase solubility by promoting protonation to a more soluble salt form.[2]Ensure your biological assay is tolerant to the pH change.
Co-solvents Increasing the percentage of an organic co-solvent like DMSO in the final assay buffer can help maintain solubility.High co-solvent concentrations can interfere with biological assays. Determine the maximum tolerable concentration for your system (typically 0.1% to 1%).[2]
Cyclodextrins These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]The choice of cyclodextrin and the drug-to-cyclodextrin ratio may require optimization.
Structural Modification Introduce polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) into the benzothiazole scaffold to improve aqueous solubility.This will require synthetic chemistry and may also impact the compound's biological activity.
Q3: My compound is soluble, but I'm still seeing low activity. Could it be a stability issue?

Yes, chemical stability is another critical factor. If your benzothiazole analog is degrading in the assay buffer or even in your DMSO stock solution, the concentration of the active compound will decrease over time, leading to a loss of bioactivity.

Assessing Compound Stability:

A simple way to assess stability is to incubate your compound in the relevant medium (e.g., assay buffer, cell culture medium, or plasma) at the assay temperature (e.g., 37°C) and monitor its concentration over time using LC-MS.

Experimental Protocol: Chemical Stability Assessment

  • Prepare a solution of your benzothiazole analog in the test medium (e.g., phosphate-buffered saline, cell culture medium) at a known concentration.

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Stop the degradation by adding a quenching solution (e.g., acetonitrile) and/or placing the sample on ice.

  • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.

Troubleshooting Stability Issues:

If your compound is found to be unstable, consider the following:

  • Structural modifications: Certain functional groups can be metabolically labile. For instance, replacing a metabolically susceptible ester with a more stable amide can improve stability. The substitution pattern on the benzothiazole ring can also influence metabolic stability.[4]

  • Fresh stock solutions: Always use freshly prepared stock solutions for your experiments to minimize issues with degradation in DMSO.[1]

Q4: The physicochemical properties of my analog seem fine. How does the structure of my benzothiazole analog affect its bioactivity?

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[5][6][7][8] Understanding the Structure-Activity Relationship (SAR) is key to designing more potent compounds.

Key SAR Insights for Benzothiazole Analogs:

  • Position 2: This is a common site for substitution and is often crucial for activity.[7][9] The introduction of groups like amino, thiol, or substituted phenyl rings at this position can significantly modulate bioactivity.[6]

  • Positions 5 and 6: Substitution at these positions on the benzene ring can also have a profound effect. Electron-withdrawing groups such as halogens (e.g., fluorine, chlorine) or nitro groups can enhance the activity of some benzothiazole series.[5][10] Conversely, electron-donating groups like methoxy or methyl groups at the 6-position have also been shown to increase potency in certain contexts.[6][10]

  • Hydrophobicity: The overall lipophilicity of the molecule plays a role in its ability to cross cell membranes and interact with its target. However, excessive hydrophobicity can lead to poor solubility and non-specific toxicity.[6][7]

  • Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacophores can lead to synergistic effects and enhanced activity.[5][9]

The following diagram illustrates the key positions on the benzothiazole scaffold for chemical modification:

benzothiazole_sar cluster_0 Benzothiazole Scaffold benzothiazole pos2 Position 2: - Critical for activity - Common site for diverse substituents structure [Benzene Ring]-S-C(2)-N=[Thiazole Ring] pos6 Position 6: - Modulates activity - Electron-withdrawing or -donating groups can be beneficial pos5 Position 5: - Influences potency - Halogen substitution can be favorable

Caption: Key positions on the benzothiazole ring system for SAR studies. (Note: A proper chemical structure diagram would be used in a final implementation).

If your analog has a modification that is known to decrease activity, this could be the reason for the observed low potency. It may be necessary to synthesize additional analogs to explore the SAR around your lead compound more systematically.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays. (n.d.). Benchchem.
  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Mohamed-Ezzat, R. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. (n.d.).
  • Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. (2026).
  • Metabolically stabilized benzothiazoles for imaging of amyloid plaques. (2007). PubMed.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. (n.d.). BPAS Journals.
  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). PMC.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). (2022).
  • Benzothiazole. (n.d.). Solubility of Things.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). Benchchem.
  • Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access, 11(2).
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). Canadian Center of Science and Education.
  • synthesis, biological activity and recent advancement of benzothiazoles: a classical review. (2017).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2023). Journal of Medicinal Chemistry.
  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). SFERA.
  • Selective examples for bioactive benzothiazole analogs. (n.d.). ResearchGate.
  • Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). Crimson Publishers.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds. (n.d.). Benchchem.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
  • Study of Benzothiazoles and its Pharmaceutical Importance. (n.d.). Elementary Education Online.
  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. (2013). Journal of Medicinal Chemistry.
  • Full article: Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis.
  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). MDPI.
  • Associations between urinary concentrations of benzothiazole, benzotriazole, and their derivatives and lung cancer: A nested case-control study. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole as a Putative Necroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the efficacy of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, a novel compound with therapeutic potential, against established inhibitors of necroptosis. Given the structural motifs of the molecule—specifically the benzothiazole core, a privileged scaffold in kinase inhibitor development, and the difluoromethyl group, a bioisostere of hydroxyl and thiol moieties—we hypothesize its mechanism of action to be the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of programmed cell death.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison with well-characterized inhibitors, supported by detailed experimental protocols and data presentation formats, to guide the investigation of this and similar compounds.

The Landscape of Necroptosis Inhibition

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a wide range of inflammatory and degenerative diseases.[5] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the cell membrane and the release of cellular contents, triggering an immune response.[6] The core signaling pathway of necroptosis is mediated by a series of protein kinases, primarily RIPK1, RIPK3, and the pseudokinase, Mixed Lineage Kinase Domain-Like (MLKL).[7]

The pathway is typically initiated by signals from death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[8] This leads to the recruitment and activation of RIPK1. In a cellular environment where apoptosis is inhibited (e.g., through caspase-8 inhibition), RIPK1 can auto-phosphorylate and subsequently recruit and phosphorylate RIPK3.[9] This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[9] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[9]

Given their central role in this pathway, RIPK1 and RIPK3 have become prime targets for therapeutic intervention.[10] Small molecule inhibitors targeting these kinases have the potential to treat a variety of conditions, including neurodegenerative diseases, autoimmune disorders, and ischemia-reperfusion injury.[11]

A Comparative Analysis of Necroptosis Inhibitors

To objectively assess the potential of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, its efficacy must be benchmarked against established inhibitors of the necroptosis pathway. This guide focuses on a comparison with key inhibitors of RIPK1 and RIPK3.

Putative RIPK1 Inhibitor: 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

The benzothiazole scaffold is a common feature in a multitude of biologically active compounds, including those with kinase inhibitory activity.[4][12] The difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially interacting with key residues in the ATP-binding pocket of a kinase.[2] Based on these structural characteristics, we propose that 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole functions as a RIPK1 inhibitor. Its efficacy would need to be determined through the experimental protocols outlined later in this guide.

Established RIPK1 Inhibitors
  • Necrostatin-1 (Nec-1): One of the first-generation and most widely studied inhibitors of necroptosis.[13] It specifically targets the kinase activity of RIPK1.[9] While a valuable research tool, its use in clinical settings may be limited by off-target effects and modest potency.[5][14]

  • GSK2982772 (GSK'772): A highly selective and potent RIPK1 inhibitor that has undergone clinical investigation for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[10][11][15][16][17]

Established RIPK3 Inhibitor
  • GSK'872: A potent and highly selective inhibitor of RIPK3 kinase activity.[6][8][18][19] It serves as an important tool to differentiate between RIPK1-dependent and RIPK1-independent necroptosis.[13]

Comparative Efficacy Data

The following table summarizes the reported efficacy of the established inhibitors and provides a template for the data that should be generated for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.

CompoundTargetAssay TypeCell Line/SystemEfficacy (IC50/EC50)Reference
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole Putative RIPK1 To be determined To be determined To be determined
Necrostatin-1 (Nec-1)RIPK1Cell-based Necroptosis293T cellsEC50: 490 nM[9]
Necrostatin-1 (Nec-1)RIPK1Biochemical Kinase AssayRecombinant RIPK1EC50: 182 nM[7]
GSK2982772 (GSK'772)RIPK1Biochemical Kinase AssayRecombinant RIPK1IC50: 10.2 nM (at 10 µM ATP)[20]
GSK'872RIPK3Biochemical Kinase AssayRecombinant RIPK3IC50: 1.3 nM[8][18][19]
GSK'872RIPK3Biochemical Binding AssayRecombinant RIPK3IC50: 1.8 nM[6][8][18]

Visualizing the Mechanism and Workflow

To better understand the context of this comparative analysis, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for evaluating a novel inhibitor.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_necroptosis_path TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment & Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (RIPK1-RIPK3 Complex) Caspase8 Caspase-8 RIPK1->Caspase8 Activation MLKL MLKL pMLKL Phosphorylated MLKL (Oligomer) MLKL->pMLKL Necrosome->MLKL Phosphorylation Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Membrane Disruption TNFa TNFα TNFa->TNFR1 Binding Caspase8->RIPK1 Inhibition Apoptosis Apoptosis Caspase8->Apoptosis Execution

Caption: The Necroptosis Signaling Pathway.

Experimental_Workflow cluster_cellular Cell-Based Assays cluster_biochemical Biochemical Assays Cell_Culture 1. Cell Culture (e.g., HT-29, Jurkat) Induction 2. Induce Necroptosis (e.g., TNFα + z-VAD-FMK) Cell_Culture->Induction Treatment 3. Treat with Inhibitors (Test Compound vs. Controls) Induction->Treatment Viability_Assay 4. Measure Cell Viability (e.g., CellTiter-Glo) Treatment->Viability_Assay EC50_Calc 5. Calculate EC50 Viability_Assay->EC50_Calc Enzyme 1. Recombinant Kinase (e.g., RIPK1, RIPK3) Reaction_Setup 2. Set up Kinase Reaction (Enzyme, Substrate, ATP) Enzyme->Reaction_Setup Inhibitor_Addition 3. Add Inhibitors (Test Compound vs. Controls) Reaction_Setup->Inhibitor_Addition Kinase_Assay 4. Measure Kinase Activity (e.g., ADP-Glo) Inhibitor_Addition->Kinase_Assay IC50_Calc 5. Calculate IC50 Kinase_Assay->IC50_Calc

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

To ensure the generation of robust and comparable data, the following detailed protocols are provided.

Protocol 1: Cell-Based Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., human HT-29 colon adenocarcinoma cells or FADD-deficient Jurkat T cells) in the recommended medium and conditions.
  • Seed the cells into an opaque-walled 96-well or 384-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.[21] Incubate for 24 hours.

2. Compound Preparation and Treatment:

  • Prepare a serial dilution of the test compound (6-Bromo-2-(difluoromethyl)-1,3-benzothiazole) and control inhibitors (e.g., Necrostatin-1, GSK'872) in the appropriate cell culture medium.
  • Add the diluted compounds to the designated wells of the cell plate. Include vehicle-only (e.g., DMSO) control wells.

3. Induction of Necroptosis:

  • Prepare a solution of necroptosis-inducing agents. A common combination for many cell lines is TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) to block apoptosis.
  • Add the inducing agents to all wells except the untreated control wells.
  • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

4. Measurement of Cell Viability:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[21]
  • Use a commercially available ATP-based cell viability assay, such as the CellTiter-Glo® 2.0 Assay.[22][23][24]
  • Add a volume of the CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[21]
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
  • Measure luminescence using a microplate reader.

5. Data Analysis:

  • Normalize the data to the vehicle-treated, necroptosis-induced control wells (0% inhibition) and the untreated control wells (100% inhibition).
  • Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Biochemical Kinase Assay

This assay directly measures the inhibition of the kinase's enzymatic activity.

1. Reagents and Plate Setup:

  • Use a low-volume 384-well plate suitable for luminescence measurements.[25]
  • Prepare a 1x kinase reaction buffer.[26]
  • Prepare serial dilutions of the test compound and control inhibitors in the kinase buffer with a small percentage of DMSO (e.g., 5%).[25]

2. Kinase Reaction:

  • Add 1 µL of the diluted inhibitor or vehicle control to the wells.[25]
  • Add 2 µL of the recombinant kinase (e.g., human RIPK1) diluted in kinase buffer.[25]
  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The concentration of ATP should be close to its Km value for the kinase if determining IC50 values for ATP-competitive inhibitors.[20][25]
  • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

3. Measurement of Kinase Activity (using ADP-Glo™ Assay):

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[25]
  • Incubate at room temperature for 40 minutes.[25]
  • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.[25]
  • Incubate at room temperature for 30-60 minutes.[25]
  • Record the luminescence signal with a microplate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
  • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
  • Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for evaluating the efficacy of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole as a putative inhibitor of necroptosis. By positing a scientifically plausible mechanism of action based on its chemical structure, we have established a framework for its comparison against well-characterized inhibitors of RIPK1 and RIPK3.

The provided experimental protocols for both cell-based and biochemical assays offer a robust methodology for generating the necessary data to determine the compound's potency and selectivity. The successful execution of these experiments will elucidate whether 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is indeed a viable inhibitor of necroptosis and will quantify its efficacy relative to existing compounds. These findings will be crucial in guiding further preclinical development and exploring the therapeutic potential of this novel chemical entity.

References

  • Harris, P. A., et al. (2017). Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. Pharmacology Research & Perspectives, 5(6), e00365.
  • Abbott-Banner, K., et al. (2021). A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. BMJ Open Gastroenterology, 8(1), e000680.
  • RIPK1 (ADP-Glo) Kinase Assay Service. Reaction Biology. Available at: [Link]

  • Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of Repeat Doses of GSK2982772 in Subjects With Psoriasis. ClinicalTrials.gov. Available at: [Link]

  • Safety and tolerability, pharmacokinetics (PK), pharmacodynamics (PD) and efficacy of repeat doses of GSK2982772 in subjects with moderate to severe rheumatoid arthritis (RA), Trial ID 203168. GSK study register. Available at: [Link]

  • Phase II Study of a New RIP1 Kinase Inhibitor in Moderate to Severe RA. Health Research Authority. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of a cooperative mode of inhibiting RIPK1 kinase.
  • RIPK1 Kinase Assay Kit (384-well). BPS Bioscience. Available at: [Link]

  • Vandenabeele, P., et al. (2013). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.
  • Chen, X., et al. (2025).
  • Daniels, M. J., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. ACS Chemical Biology, 18(3), 545-556.
  • Assessing viability and real-time apoptosis/necrosis in an in vitro model of malignant glioma. Molecular Devices. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Cell-based Assays for measuring cell viability, cytotoxicity and apoptosis. East Port Praha. Available at: [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. Available at: [Link]

  • Mechanisms of Action and Indications of Cyclin‐Dependent Kinase Inhibitors with Benzoheterocycle Scaffolds. ResearchGate. Available at: [Link]

  • Roskoski, R. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry, 65(2), 1047-1131.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. Available at: [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. Available at: [Link]

  • Enhancement of benzothiazoles as Pteridine Reductase-1 (PTR1) inhibitors for the treatment of Trypanosomatidic infections. IRIS Unimore. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

Sources

In Vivo Validation of the Anticancer Activity of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole. Drawing upon the extensive research into the benzothiazole scaffold as a "privileged structure" in medicinal chemistry, this document outlines a robust preclinical study design.[1][2] We will objectively compare its potential efficacy against a current standard-of-care treatment, supported by detailed experimental protocols and illustrative data. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel oncology therapeutics from promising in vitro findings to preclinical validation.

The benzothiazole core is a recurring motif in a multitude of pharmacologically active agents, with derivatives demonstrating significant cytotoxic effects against a wide array of cancer cell lines, including those of the breast, colon, lung, and pancreas.[3][4][5][6] The introduction of a bromine atom at the 6-position and a difluoromethyl group at the 2-position of the benzothiazole ring in our compound of interest is hypothesized to enhance its anticancer activity and pharmacokinetic properties.[2] This guide will delineate a pathway to substantiate this hypothesis in a preclinical setting.

Rationale for In Vivo Validation and Selection of a Cancer Model

While in vitro assays provide crucial initial data on the cytotoxic potential of a compound, they lack the complexities of a whole-organism system.[7][8] In vivo studies are indispensable for evaluating a drug candidate's therapeutic efficacy, toxicity, and pharmacokinetic profile in a more clinically relevant context.[9][10]

Based on the broad-spectrum activity of benzothiazole derivatives, we propose a human colorectal cancer xenograft model for the initial in vivo validation of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole.[4][11] Colorectal cancer remains a significant cause of cancer-related mortality, and novel therapeutic agents are urgently needed.

Comparator Selection: For this study, we will use 5-Fluorouracil (5-FU) as the comparator drug. 5-FU is a cornerstone of chemotherapy for colorectal cancer and serves as a relevant benchmark for evaluating the efficacy of a new investigational drug.[12][13]

Experimental Design: A Head-to-Head Efficacy Study

The following experimental workflow is designed to provide a comprehensive comparison of the anticancer activity of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole and 5-FU.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Phase cell_culture HCT-116 Human Colorectal Carcinoma Cell Culture tumor_implantation Subcutaneous Implantation of HCT-116 cells cell_culture->tumor_implantation animal_acclimatization Acclimatization of Immunodeficient Mice (e.g., BALB/c nude) animal_acclimatization->tumor_implantation tumor_measurement Tumor Volume Measurement (Calipers) tumor_implantation->tumor_measurement randomization Randomization into Treatment Groups (n=8-10/group) tumor_measurement->randomization treatment_vehicle Vehicle Control (e.g., DMSO/Saline) randomization->treatment_vehicle treatment_test 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole (e.g., 50 mg/kg, i.p.) randomization->treatment_test treatment_comparator 5-Fluorouracil (e.g., 20 mg/kg, i.p.) randomization->treatment_comparator daily_monitoring Daily Monitoring of Tumor Growth, Body Weight, and Animal Health treatment_vehicle->daily_monitoring treatment_test->daily_monitoring treatment_comparator->daily_monitoring endpoint Study Endpoint (e.g., Tumor Volume > 2000 mm³ or 28 days) daily_monitoring->endpoint data_analysis Tumor Growth Inhibition (TGI) Calculation and Statistical Analysis endpoint->data_analysis

Figure 1: Experimental workflow for the in vivo validation study.

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical data to illustrate the potential outcomes of the proposed study.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control-1850 ± 250--
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole50740 ± 15060<0.01
5-Fluorouracil (5-FU)20925 ± 18050<0.05

Table 2: Animal Body Weight Changes

Treatment GroupMean Body Weight Change from Day 0 (%)
Vehicle Control+5.2
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole-2.1
5-Fluorouracil (5-FU)-8.5

Proposed Mechanism of Action

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] A plausible mechanism for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole involves the modulation of the PI3K/AKT pathway, a critical regulator of cell growth and apoptosis.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Bax Bax (Pro-apoptotic) mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Test_Compound 6-Bromo-2-(difluoromethyl)- 1,3-benzothiazole Test_Compound->PI3K Inhibition

Figure 2: Proposed mechanism of action via PI3K/AKT pathway inhibition.

Detailed Experimental Protocol

5.1. Cell Culture

  • Culture HCT-116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells at 80-90% confluency using trypsin-EDTA for tumor implantation.

5.2. Animal Studies

  • Acclimatize 6-8 week old female BALB/c nude mice for at least one week.

  • Subcutaneously inject 5 x 10⁶ HCT-116 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.[14]

  • Monitor tumor growth every 2-3 days using digital calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8-10 per group): Vehicle control, 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, and 5-Fluorouracil.[14][15]

5.3. Drug Administration

  • Prepare 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administer the test compound and 5-FU intraperitoneally (i.p.) daily for 28 days.

  • Administer the vehicle solution to the control group following the same schedule.

5.4. Efficacy and Toxicity Assessment

  • Measure tumor volume and body weight twice weekly.

  • Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

5.5. Data Analysis

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed differences.

Conclusion

This guide provides a scientifically rigorous framework for the in vivo validation of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole as a potential anticancer agent. By employing a well-established xenograft model and a clinically relevant comparator, the proposed study will generate crucial data on the compound's efficacy and safety profile. The insights gained from this research will be instrumental in determining the future trajectory of this promising benzothiazole derivative in the drug development pipeline.

References

  • Arzneimittelforschung. (2007). Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Drug Research, 57(8), 547–553.
  • MDPI. (2012).
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Deriv
  • Bentham Science Publishers. (2025).
  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology.
  • SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
  • PLOS One. (2025).
  • International Journal of Pharmacy and Biological Sciences. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PMC. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Stellarix. (2025). Comparator Drugs: A Critical Element in Clinical Research.
  • FLORE. (2019).
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021).
  • PMC - NIH. (n.d.).
  • Neunco. (2025). Comparator Drugs: The Unsung Heroes Driving Clinical Trial Success.
  • ResearchGate. (n.d.).
  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Benchchem. (n.d.).
  • PMC. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. (n.d.).
  • Wikipedia. (n.d.). Benzothiazole.
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • ResearchGate. (n.d.). (PDF)
  • PMC. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.
  • ResearchGate. (n.d.).

Sources

Benchmarking 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole Against Standard-of-Care Drugs for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of neurodegenerative disease research, the quest for novel therapeutics with improved efficacy and safety profiles is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, against the current standard-of-care drugs for Amyotrophic Lateral Sclerosis (ALS): Riluzole and Edaravone. As a Senior Application Scientist, the following methodologies and insights are presented to ensure a scientifically rigorous and logically sound evaluation.

Introduction: The Scientific Rationale

ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle wasting, paralysis, and eventual respiratory failure.[1] The current therapeutic options for ALS, Riluzole and Edaravone, offer modest benefits in slowing disease progression, highlighting the urgent need for more effective treatments.[2][3]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] The introduction of a difluoromethyl group can enhance metabolic stability and binding affinity. While the specific mechanism of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is under investigation, its structural alerts suggest a potential for neuroprotective activity, possibly through modulation of oxidative stress and excitotoxicity pathways. This guide outlines a preclinical strategy to test this hypothesis and compare its performance against established ALS therapies.

Comparative Overview: Mechanisms of Action

A successful benchmarking study begins with a clear understanding of the mechanisms of the comparator drugs.

DrugPrimary Mechanism of Action
Riluzole Inhibits glutamate release, inactivates voltage-dependent sodium channels, and interferes with intracellular events following transmitter binding at excitatory amino acid receptors.[5][6]
Edaravone A free radical scavenger that reduces the effects of oxidative stress, which is implicated in the neuronal damage in ALS.[7][8][9]
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole (Hypothesized) Potential dual-action neuroprotective agent targeting both excitotoxicity and oxidative stress pathways, owing to the benzothiazole core and the electron-withdrawing difluoromethyl group.

Experimental Workflow for Comparative Benchmarking

The following workflow provides a structured approach to compare the efficacy and safety of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole with Riluzole and Edaravone.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety and Toxicology Initial Screening Initial Screening Neuroprotection Assays Neuroprotection Assays Initial Screening->Neuroprotection Assays Assess cytoprotective effects Oxidative Stress Assays Oxidative Stress Assays Neuroprotection Assays->Oxidative Stress Assays Investigate antioxidant potential Mitochondrial Function Assays Mitochondrial Function Assays Oxidative Stress Assays->Mitochondrial Function Assays Evaluate impact on cellular energy Animal Model Selection Animal Model Selection Behavioral and Survival Analysis Behavioral and Survival Analysis Animal Model Selection->Behavioral and Survival Analysis SOD1-G93A transgenic mouse model Histopathological Analysis Histopathological Analysis Behavioral and Survival Analysis->Histopathological Analysis Assess motor function and lifespan In Vitro Cytotoxicity In Vitro Cytotoxicity In Vivo Acute and Chronic Toxicology In Vivo Acute and Chronic Toxicology In Vitro Cytotoxicity->In Vivo Acute and Chronic Toxicology Determine cellular toxicity Phase 1: In Vitro Characterization Phase 1: In Vitro Characterization Phase 2: In Vivo Efficacy Phase 2: In Vivo Efficacy Phase 1: In Vitro Characterization->Phase 2: In Vivo Efficacy Promising candidates advance Phase 3: Safety and Toxicology Phase 3: Safety and Toxicology Phase 2: In Vivo Efficacy->Phase 3: Safety and Toxicology Efficacious compounds tested for safety

Caption: A three-phase experimental workflow for benchmarking a novel compound.

Phase 1: In Vitro Characterization - Detailed Protocols

The initial phase focuses on characterizing the neuroprotective potential of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole at the cellular level.

Neuroprotection Assays

Objective: To determine the ability of the test compound to protect neuronal cells from excitotoxicity and oxidative stress-induced cell death.

Protocol: Glutamate-Induced Excitotoxicity Assay [10]

  • Cell Culture: Plate primary rat cortical neurons or SH-SY5Y human neuroblastoma cells in 96-well plates.[11][12]

  • Compound Treatment: Pre-incubate cells with varying concentrations of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, Riluzole, or Edaravone for 24 hours.

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of L-glutamate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of viable cells.

    • LDH Release Assay: Quantify the release of lactate dehydrogenase from damaged cells into the culture medium.[12]

  • Data Analysis: Calculate the percentage of neuroprotection relative to untreated, glutamate-exposed control cells.

Oxidative Stress Assays

Objective: To evaluate the antioxidant properties of the test compound.

Protocol: Reactive Oxygen Species (ROS) Scavenging Assay [13][14]

  • Cell Culture and Treatment: Use the same cell lines and compound treatment protocol as in the neuroprotection assay.

  • Induction of Oxidative Stress: Induce oxidative stress using hydrogen peroxide (H₂O₂) or a nitric oxide donor like sodium nitroprusside.[12]

  • Measurement of Intracellular ROS:

    • Utilize a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[13]

    • Quantify fluorescence using a microplate reader.

  • Data Analysis: Compare the reduction in ROS levels in compound-treated cells to untreated controls.

Mitochondrial Function Assays

Objective: To assess the impact of the compound on mitochondrial health, a key factor in neurodegeneration.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay [15][16]

  • Cell Culture and Treatment: Follow the established cell culture and treatment protocols.

  • Staining: Stain the cells with a potentiometric dye like JC-1 or TMRM.[17][18]

  • Fluorescence Measurement: Measure the fluorescence intensity. With JC-1, a shift from red (high ΔΨm) to green (low ΔΨm) fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Quantify the ratio of red to green fluorescence to determine the effect of the compound on mitochondrial membrane potential.

Protocol: ATP Production Assay [16][18]

  • Cell Culture and Treatment: Prepare and treat cells as previously described.

  • ATP Measurement: Lyse the cells and measure ATP levels using a luciferase-based bioluminescence assay.

  • Data Analysis: Compare ATP levels in treated cells to control cells to assess the impact on cellular energy production.

Phase 2: In Vivo Efficacy - Preclinical Models of ALS

Promising results from in vitro studies warrant investigation in a relevant animal model of ALS.

Animal Model Selection

The SOD1-G93A transgenic mouse is a widely used and well-characterized model that recapitulates many features of human ALS, including progressive motor neuron loss and muscle atrophy.[19][20]

Study Design and Endpoints
  • Groups:

    • Vehicle control (placebo)

    • 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole (various doses)

    • Riluzole

    • Edaravone

  • Treatment Administration: Begin treatment at a pre-symptomatic or early symptomatic stage.

  • Primary Endpoints:

    • Survival: Monitor and record the lifespan of the animals.

    • Motor Function: Assess motor performance using tests such as the rotarod test and grip strength analysis.[19]

    • Disease Onset and Progression: Clinically score the animals based on motor deficits.[19]

  • Secondary Endpoints:

    • Histopathological Analysis: At the study endpoint, collect spinal cord and brain tissue to quantify motor neuron loss and assess markers of neuroinflammation and oxidative stress.

    • Biomarker Analysis: Measure levels of relevant biomarkers in tissue and plasma.

Phase 3: Safety and Toxicology

A crucial component of benchmarking is the assessment of the compound's safety profile.[21][22]

In Vitro Cytotoxicity

Determine the concentration at which 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole becomes toxic to various cell lines, including neuronal and hepatic cells (e.g., HepG2), to establish a therapeutic window.[23]

In Vivo Toxicology

Conduct acute and repeated-dose toxicity studies in rodents to identify potential target organs for toxicity and to determine the maximum tolerated dose (MTD). These studies are essential for establishing a safe starting dose for potential clinical trials.[21][22]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative In Vitro Efficacy

Assay6-Bromo-2-(difluoromethyl)-1,3-benzothiazole (EC₅₀)Riluzole (EC₅₀)Edaravone (EC₅₀)
Neuroprotection (vs. Glutamate) [Insert Data][Insert Data][Insert Data]
ROS Scavenging [Insert Data][Insert Data][Insert Data]
Mitochondrial Membrane Potential [Insert Data][Insert Data][Insert Data]
ATP Production [Insert Data][Insert Data][Insert Data]

Table 2: Comparative In Vivo Efficacy in SOD1-G93A Mice

Parameter6-Bromo-2-(difluoromethyl)-1,3-benzothiazoleRiluzoleEdaravoneVehicle Control
Median Survival (days) [Insert Data][Insert Data][Insert-Data][Insert Data]
% Increase in Lifespan [Insert Data][Insert Data][Insert Data]N/A
Motor Function Decline (Rotarod) [Insert Data][Insert Data][Insert Data][Insert Data]
Motor Neuron Survival (%) [Insert Data][Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the preclinical benchmarking of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole against the standard-of-care drugs for ALS. The causality behind each experimental choice is grounded in the established pathophysiology of ALS and the known mechanisms of the comparator drugs. A superior performance of the investigational compound in these assays, particularly a significant improvement in survival and motor function in the in vivo model, coupled with a favorable safety profile, would provide strong justification for its advancement into further preclinical development and potential clinical trials.[24] The self-validating nature of this multi-tiered approach, from in vitro mechanism to in vivo efficacy and safety, ensures a high degree of confidence in the generated data.

References

  • Charles River. (n.d.). ALS Disease Models. Retrieved from [Link]

  • Philips, T., & Rothstein, J. D. (2015). Animal models of amyotrophic lateral sclerosis: a comparison of model validity. PMC. Retrieved from [Link]

  • Juliao, M., et al. (2020). IN VITRO AND IN VIVO MODELS OF AMYOTROPHIC LATERAL SCLEROSIS: AN UPDATED OVERVIEW. PubMed. Retrieved from [Link]

  • Chen, X., et al. (2024). The usage and advantages of several common amyotrophic lateral sclerosis animal models. Frontiers in Aging Neuroscience. Retrieved from [Link]

  • InnoSer. (2025). In vitro neurology assays. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edaravone?. Retrieved from [Link]

  • International Alliance of ALS/MND Associations. (n.d.). Radicava/Edaravone. Retrieved from [Link]

  • Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. PMC. Retrieved from [Link]

  • Biospective. (n.d.). ALS Models: Amyotrophic Lateral Sclerosis Mice | Preclinical CRO. Retrieved from [Link]

  • Patsnap Synapse. (2023). Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from [Link]

  • PLOS. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology. Retrieved from [Link]

  • Wikipedia. (n.d.). Riluzole. Retrieved from [Link]

  • Al-Gharaibeh, G. N., et al. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. Retrieved from [Link]

  • Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology. Retrieved from [Link]

  • JoVE. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • Sanofi U.S. (n.d.). RILUTEK® (riluzole). Retrieved from [Link]

  • Otomo, E., et al. (2018). Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta-analysis of randomized controlled trials. PMC. Retrieved from [Link]

  • U.S. Pharmacist. (2019). Pharmacist Considerations for Treating Patients With ALS. Retrieved from [Link]

  • JSciMed Central. (2025). Novel Therapies for Neurodegenerative Diseases. Retrieved from [Link]

  • Australian Prescriber. (2025). Edaravone for amyotrophic lateral sclerosis. Retrieved from [Link]

  • Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PubMed. Retrieved from [Link]

  • MDPI. (2023). Oxidative Stress in Age-Related Neurodegenerative Diseases: An Overview of Recent Tools and Findings. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Bub, F. S., et al. (2023). Current State and Future Directions in the Therapy of ALS. PMC. Retrieved from [Link]

  • Semantic Scholar. (2025). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Retrieved from [Link]

  • The ALS Association. (n.d.). Medications for Treating ALS. Retrieved from [Link]

  • Cell Death & Disease. (n.d.). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Retrieved from [Link]

  • Cureus. (2025). Pharmacological Management of Neurodegenerative Disorders Current and Future Approaches. Retrieved from [Link]

  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from [Link]

  • Mayo Clinic. (2024). Amyotrophic lateral sclerosis (ALS) - Diagnosis and treatment. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the standard treatment for amyotrophic lateral sclerosis (ALS)?. Retrieved from [Link]

  • FDA. (n.d.). Human Gene Therapy for Neurodegenerative Diseases; Guidance for Industry. Retrieved from [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Retrieved from [Link]

  • eNeuro. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. Retrieved from [Link]

  • Alzheimer Society Canada. (2025). Medications approved for dementia in Canada. Retrieved from [Link]

  • PharmaTutor. (2011). Benzothiazole: Different Methods of Synthesis and Diverse Biological Activities. Retrieved from [Link]

  • Journal of Neuroinflammation. (n.d.). New strategies of neurodegenerative disease treatment with extracellular vesicles (EVs) derived from mesenchymal stem cells (MSCs). Retrieved from [Link]

  • RTI Health Advance. (2022). The Stakeholders Involved in the Neurodegenerative Disease Drug Development Process. Retrieved from [Link]

  • Penn Medicine. (n.d.). Challenges connecting to care for neurodegenerative disease. Retrieved from [Link]

  • Neurology Advisor. (2024). FDA Issues Revised Draft Guidance for Drug Development in Early Alzheimer Disease. Retrieved from [Link]

  • Organic Letters. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link]

Sources

A Comparative Guide to Ensuring Reproducibility in Biological Assays for 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the reproducibility of preclinical data is paramount. This guide provides an in-depth comparison of common biological assays relevant to the evaluation of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, a member of the pharmacologically significant benzothiazole family. While specific biological targets for this exact molecule are not extensively published, its structural motifs—a halogenated benzothiazole core and a difluoromethyl group—suggest strong potential as an antimicrobial, anticancer, and/or enzyme-inhibiting agent. The difluoromethyl group, in particular, is a known bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and target affinity.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of key assay methodologies, their inherent variabilities, and strategies to ensure robust and reproducible results.

Section 1: Evaluating Biological Activity: A Multi-Faceted Approach

Given the chemical nature of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole, a primary investigation would likely focus on its antifungal, antibacterial, and cytotoxic properties. Benzothiazole derivatives have a well-documented history of activity in these areas.[2][3] A recent study on N-difluoromethyl benzothiazole selenones demonstrated significant antifungal efficacy against several phytopathogenic fungi, strongly suggesting a similar potential for the title compound.[4]

Herein, we compare and contrast the primary assays for these biological endpoints.

Antimicrobial Susceptibility Testing

The initial screening of a novel compound like 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole would involve determining its ability to inhibit the growth of clinically relevant bacterial and fungal strains. The two most common methods are broth microdilution and disk diffusion.

Comparison of Antimicrobial Susceptibility Assays

FeatureBroth MicrodilutionDisk Diffusion
Principle Serial dilution of the compound in liquid growth medium to determine the Minimum Inhibitory Concentration (MIC).A compound-impregnated disk is placed on an agar plate inoculated with the microbe; the diameter of the zone of inhibition is measured.
Primary Output Quantitative (MIC value in µg/mL or µM).Qualitative to Semi-Quantitative (Zone of inhibition in mm).
Throughput High (can be performed in 96-well plates).Moderate.
Reproducibility Generally higher due to standardized conditions and quantitative endpoint.Can be influenced by agar depth, inoculum density, and disk potency.
Key Advantage Provides a precise measure of potency (MIC).Simple, low-cost, and rapid screening tool.

Reproducibility is a cornerstone of reliable antimicrobial data.[5] Key factors that must be meticulously controlled include:

  • Inoculum Preparation : The density of the microbial suspension must be standardized, typically using a McFarland standard.

  • Growth Medium : The pH, cation concentration, and specific components of the medium (e.g., Mueller-Hinton) can significantly impact results.

  • Incubation Conditions : Temperature, time, and atmospheric conditions (e.g., CO2 levels) must remain consistent.

  • Compound Solubility : Poor solubility of the test compound can lead to inaccurate concentration determination and high variability.

The following workflow illustrates the critical control points for ensuring reproducibility in broth microdilution assays.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Standardize Microbial Inoculum (e.g., 0.5 McFarland) C Aliquot Standardized Inoculum into Microplate Wells A->C CP1 Control Point: Inoculum Density A->CP1 B Prepare Serial Dilutions of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole D Add Compound Dilutions to Inoculated Wells B->D CP2 Control Point: Compound Solubility & Stability B->CP2 C->D E Incubate at Standardized Temperature and Time D->E F Read Plate Visually or with a Plate Reader E->F CP3 Control Point: Incubation Conditions E->CP3 G Determine MIC: Lowest Concentration with No Visible Growth F->G CP4 Control Point: Consistent Endpoint Reading F->CP4

Caption: Workflow for a reproducible broth microdilution assay.

Anticancer and Cytotoxicity Screening

The benzothiazole scaffold is a common feature in molecules with potent anticancer activity.[3][6] Therefore, evaluating the cytotoxicity of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole against various cancer cell lines is a logical step. The most common methods for this are metabolic assays that measure the reduction of a tetrazolium salt.

Comparison of Tetrazolium-Based Cell Viability Assays

FeatureMTT AssayXTT AssayWST-1 Assay
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate
Formazan Product Water-insoluble (purple crystals)Water-soluble (orange)Water-soluble (yellow/orange)
Solubilization Step Required (e.g., DMSO)Not requiredNot required
Sensitivity LowerModerateHigher
Reproducibility Prone to error from incomplete solubilization and cell loss.Higher than MTT due to fewer steps.Generally considered the most robust and reproducible.
Key Advantage Widely cited and established.Simpler workflow than MTT.High sensitivity and simple, single-step protocol.

Citations for table data:[5][7]

The primary source of irreproducibility in the MTT assay is the solubilization step. Incomplete dissolution of the formazan crystals can lead to artificially low absorbance readings and high well-to-well variability. The water-soluble formazan products of XTT and WST-1 assays eliminate this critical source of error, making them inherently more reproducible.[5]

G cluster_mtt MTT Assay Workflow cluster_wst1 WST-1 Assay Workflow M1 Seed Cells & Treat with Compound M2 Add MTT Reagent M1->M2 M3 Incubate (Formazan Formation) M2->M3 M4 Aspirate Medium M3->M4 M5 Add Solubilizing Agent (e.g., DMSO) M4->M5 ErrorPoint Potential for Error: - Incomplete Solubilization - Cell Loss During Aspiration M4->ErrorPoint M6 Read Absorbance M5->M6 M5->ErrorPoint W1 Seed Cells & Treat with Compound W2 Add WST-1 Reagent W1->W2 W3 Incubate W2->W3 W4 Read Absorbance W3->W4

Caption: Comparison of MTT and WST-1 assay workflows.

Section 2: Mechanistic Insights through Enzyme Inhibition Assays

The biological effects of many benzothiazole derivatives are due to the inhibition of specific enzymes.[8] Should 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole show significant antimicrobial or anticancer activity, the next logical step is to investigate its potential as an enzyme inhibitor.

Reproducibility in enzyme inhibition assays is critical for accurate determination of kinetic parameters like the half-maximal inhibitory concentration (IC50). A standardized operating procedure is essential to minimize variability.[9]

Key Pillars for Reproducible Enzyme Inhibition Assays:

  • High-Quality Reagents : Use purified, active enzyme and high-purity substrates. The concentration of the active enzyme must be accurately determined.

  • Optimized Assay Conditions : Maintain a stable pH, temperature, and ionic strength. Substrate concentrations should be carefully chosen, typically at or below the Michaelis constant (Km), to ensure sensitivity to different inhibition modalities.

  • Appropriate Controls :

    • Negative Control : Vehicle (e.g., DMSO) only, to define 100% enzyme activity.

    • Positive Control : A known inhibitor of the target enzyme to validate assay performance.

    • No-Enzyme Control : To measure background signal.

  • Robust Data Analysis : Use appropriate models for curve fitting (e.g., four-parameter logistic regression for IC50 determination).

The following diagram outlines a self-validating workflow for determining the IC50 of an enzyme inhibitor.

G cluster_setup Assay Setup cluster_run Reaction & Detection cluster_validate Validation & Analysis S1 Prepare Reagent Plate: - Test Compound Dilutions - Positive Control - Negative Control (Vehicle) R1 Add Enzyme to Plate (Pre-incubate with Compound) S1->R1 S2 Prepare Enzyme Solution in Assay Buffer S2->R1 S3 Prepare Substrate Solution R2 Initiate Reaction: Add Substrate S3->R2 R1->R2 R3 Monitor Reaction Progress (Kinetic or Endpoint Reading) R2->R3 V1 Check Controls: - Positive Control shows inhibition? - Signal-to-Background adequate? R3->V1 V2 Generate Dose-Response Curve V1->V2 If Valid V3 Calculate IC50 Value V2->V3

Caption: A self-validating enzyme inhibition assay workflow.

Section 3: Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed step-by-step protocols for the discussed assays are provided below.

Protocol 1: Broth Microdilution for MIC Determination
  • Inoculum Preparation : a. From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation : a. Prepare a stock solution of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole in DMSO. b. Perform a two-fold serial dilution in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Assay Procedure : a. Transfer the diluted compound solutions to a new 96-well plate. b. Add the standardized inoculum to each well. Include a growth control (inoculum + medium) and a sterility control (medium only). c. Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis : a. Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth.

Protocol 2: WST-1 Cell Viability Assay
  • Cell Seeding : a. Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : a. Prepare serial dilutions of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole in the appropriate cell culture medium. b. Replace the old medium with the medium containing the test compound. Include vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure : a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C.

  • Data Analysis : a. Measure the absorbance at 450 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The biological evaluation of novel compounds like 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole requires a systematic and rigorous approach. By understanding the principles and inherent variabilities of different assay platforms—from initial antimicrobial and cytotoxicity screens to mechanistic enzyme inhibition studies—researchers can make informed decisions to enhance data quality. The adoption of standardized protocols, the use of appropriate controls, and a critical awareness of potential pitfalls are essential for generating the reproducible results that are the bedrock of successful drug development.

References

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 349-361. Available from: [Link]

  • Tang, R., et al. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. Available from: [Link]

  • A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. (n.d.). Amazon AWS. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). Amazon AWS. Available from: [Link]

  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Available from: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Available from: [Link]

  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2025). IJSDR. Available from: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available from: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Biological Aspects of Emerging Benzothiazoles: A Short Review. (n.d.). SciSpace. Available from: [Link]

  • Benzothiazole - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • Hu, J., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8449-8453. Available from: [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and biological activities of fluoro benzothiazoles. (2025). ResearchGate. Available from: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.